The compound possesses a quaternary ammonium cation (N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium) and a bromide anion. Quaternary ammonium salts are a class of compounds commonly used as cations in ionic liquids []. Ionic liquids are molten salts with unique properties like high thermal stability and tunable polarity, making them attractive for various applications in research and industry [].
The bromide anion can act as a leaving group in certain organic reactions. The cation's structure, with its two ethyl groups and a methoxy group, might influence the solubility of the compound in different solvents, potentially making it useful in specific synthetic processes.
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide is a quaternary ammonium salt with the molecular formula and a CAS number of 749879-33-2. This compound features a central nitrogen atom bonded to two ethyl groups, one methyl group, and a 2-methoxyethyl group. The bromide ion serves as the counterion, contributing to its ionic character. This compound is primarily characterized by its solubility in polar solvents and its potential use in various chemical applications due to its unique structure and properties .
Research indicates that N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide exhibits antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. Its quaternary ammonium structure is known to disrupt microbial cell membranes, leading to cell lysis. Additionally, studies have shown that it may possess cytotoxic effects against certain cancer cell lines, although further research is needed to clarify its mechanisms of action and therapeutic potential .
The synthesis of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide typically involves the following steps:
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide has several applications:
Studies on N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide have explored its interactions with various biological systems. Notably:
Several compounds share structural similarities with N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N,N-Diethylmethylamine | Two ethyl groups and one methyl group | Acts as a base; less ionic than the target compound |
Benzyltrimethylammonium chloride | Benzyl group attached to a trimethylammonium | Stronger antimicrobial activity |
Tetrabutylammonium bromide | Four butyl groups attached to nitrogen | Higher lipophilicity; used in extraction processes |
N,N-Dimethylethanolamine | Two methyl groups and an ethanol moiety | Soluble in both water and organic solvents |
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide stands out due to its specific 2-methoxyethyl substitution, which enhances its solubility in polar solvents while maintaining antimicrobial efficacy .